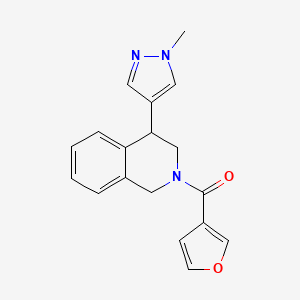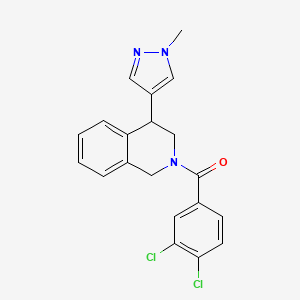![molecular formula C18H21BrN2O4 B6424994 4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione CAS No. 2034390-19-5](/img/structure/B6424994.png)
4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a piperidine ring, and a morpholine-3,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylpropanoic acid derivative to introduce the bromine atom at the desired position.
Piperidine Ring Formation: The bromophenyl intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.
Morpholine-3,5-dione Incorporation: The final step involves the reaction of the piperidinyl derivative with morpholine-3,5-dione under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the morpholine-3,5-dione moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the morpholine-3,5-dione moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which 4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine and morpholine-3,5-dione moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-{1-[3-(2-chlorophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione: Similar structure but with a chlorine atom instead of bromine.
4-{1-[3-(2-fluorophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione: Fluorine substitution instead of bromine.
4-{1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione: Methyl group substitution.
Uniqueness
The presence of the bromine atom in 4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems, potentially leading to distinct applications and effects.
Properties
IUPAC Name |
4-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-4,14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJAQWBWGOGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6424911.png)
![1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B6424912.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6424933.png)
![3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6424936.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6424947.png)
![1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B6424948.png)
![4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6424955.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6424960.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzene-1-sulfonamide](/img/structure/B6424963.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide](/img/structure/B6424964.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B6424979.png)


